Pomalidomide-PEG1-NH2 hydrochloride

PROTAC linker design molecular weight

Pomalidomide-PEG1-NH2 HCl is a CRBN-recruiting PROTAC building block featuring the shortest PEG1 linker (MW 410.81) for minimal steric bulk. The terminal amine enables rapid amide conjugation to carboxyl-containing warheads. This minimal-linker variant is essential for systematic linker SAR screening and targets with shallow binding pockets where longer PEG chains impede ternary complex formation. Ideal for parallel synthesis libraries requiring compact geometry and favorable passive permeability.

Molecular Formula C17H19ClN4O6
Molecular Weight 410.8 g/mol
Cat. No. B8147349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG1-NH2 hydrochloride
Molecular FormulaC17H19ClN4O6
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN.Cl
InChIInChI=1S/C17H18N4O6.ClH/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24;/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24);1H
InChIKeyQADSMEPQGOSRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Hydrochloride: A Pomalidomide-PEG1-NH2 Ligand-Linker Conjugate for CRBN-Recruiting PROTAC Development


2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride (also referred to as Pomalidomide-PEG1-NH2 hydrochloride) is a crosslinker–E3 ligase ligand conjugate comprising a cereblon (CRBN)-recruiting pomalidomide moiety tethered via a single polyethylene glycol (PEG1) spacer to a terminal primary amine functional group [1]. The compound is employed as a protein degrader building block for the synthesis of proteolysis-targeting chimeras (PROTACs), wherein the terminal amine provides a reactive handle for conjugation to carboxyl-containing target protein ligands . Its molecular formula is C17H19ClN4O6 (CAS 2380273-67-4), with a molecular weight of 410.81 g/mol . The PEG1 linker represents the minimal PEGylated extension among commercially available pomalidomide-amine linker conjugates, distinguishing it from PEG2, PEG3, and longer-chain analogs in both structural compactness and physicochemical profile .

Why Pomalidomide-PEG1-NH2 Hydrochloride Cannot Be Replaced with Other Pomalidomide-PEGn-NH2 Analogs


Generic substitution among pomalidomide-PEGn-amine linker conjugates is not scientifically justified because linker length and composition directly modulate the spatial orientation, conformational flexibility, and physicochemical properties of the resulting PROTAC molecule [1]. Even slight alterations in crosslinker geometry can profoundly affect ternary complex formation between the target protein, the E3 ligase, and the PROTAC degrader, leading to divergent degradation efficiency, selectivity, and maximal degradation (Dmax) [2]. The PEG1 spacer in the target compound imposes a shorter and more constrained trajectory between the CRBN-binding pomalidomide warhead and the conjugated target ligand compared to PEG2 (418.40 g/mol free base) or PEG3 analogs, resulting in distinct molecular reach and aqueous solubility profiles that can dictate degradation outcomes [3]. Consequently, empirical screening of multiple linker variants—rather than assuming functional interchangeability—remains a standard practice in PROTAC lead optimization [4].

Quantitative Differentiation of 2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Hydrochloride Against Closest Analogs


Molecular Weight and Linker Length Differentiation: PEG1 vs. PEG2 and PEG3 Analogs

The target compound (Pomalidomide-PEG1-NH2 hydrochloride) possesses a molecular weight of 410.81 g/mol and a free base molecular weight of 374.35 g/mol, representing the smallest and most compact pomalidomide-amine linker conjugate in the commercially available PEGn series [1]. In direct comparison, the PEG2 analog (2-(2-(2-aminoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride) exhibits a free base molecular weight of 418.40 g/mol, a difference of 44.05 g/mol attributable to one additional ethylene oxide unit [2]. This molecular weight differential corresponds to a shorter spatial reach of approximately 3-4 Å per PEG unit, which can critically influence whether the PROTAC can simultaneously engage both the target protein and CRBN in a productive ternary complex [3].

PROTAC linker design molecular weight

DMSO Solubility: Quantified Solubility Profile for Formulation and Stock Preparation

Pomalidomide-PEG1-NH2 hydrochloride demonstrates DMSO solubility of 62.5 mg/mL (152.14 mM with ultrasonic assistance) [1]. The shorter PEG1 linker yields reduced overall hydrophilicity compared to longer PEGn analogs, which may be advantageous in certain synthetic or biological contexts where moderate hydrophilicity is preferred. While direct comparative solubility data for PEG2-NH2 and PEG3-NH2 hydrochloride salts in DMSO are not uniformly reported across vendors, the trend in PEGylated compounds indicates that increased PEG chain length correlates with enhanced aqueous solubility and reduced DMSO requirement for stock solution preparation .

solubility DMSO formulation

Terminal Amine Reactivity: Enabling Carboxyl Conjugation for PROTAC Assembly

The target compound features a terminal primary amine functional group that enables rapid conjugation with carboxyl-containing target protein ligands via standard peptide coupling reactions (e.g., HATU, EDC/HOBt) . This reactive handle is common across the pomalidomide-PEGn-NH2 series; however, the PEG1 spacer positions the amine group approximately 8-10 Å from the pomalidomide core, creating a shorter vector for target ligand attachment compared to PEG2 and PEG3 analogs . The shorter amine-to-ligand distance may be advantageous when designing PROTACs against targets with shallow binding pockets or where minimal linker protrusion is desired to avoid steric clashes with the target protein surface [1].

PROTAC synthesis amine conjugation carboxyl coupling

Purity Specification: ≥95% Assay with Commercial Availability

Pomalidomide-PEG1-NH2 hydrochloride is commercially available with a purity specification of ≥95% as determined by HPLC analysis, a standard across the pomalidomide-PEGn-NH2 product line [1]. The compound is supplied as a powder or crystalline solid and is recommended for storage at 2-8°C [2]. This purity level is consistent with the PEG2 analog (≥95%, Cat. No. 901513) and PEG3 analog (≥95%, Cat. No. 930660) offered by the same suppliers [3]. The uniform purity specification across the series ensures that observed differences in PROTAC performance can be attributed to linker length effects rather than variations in starting material quality.

purity quality control PROTAC building block

Optimal Application Scenarios for 2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Hydrochloride in PROTAC Development


PROTAC Linker Screening for Targets with Shallow Binding Pockets

The minimal PEG1 spacer (8-10 Å reach) is optimally suited for PROTAC campaigns where the target protein presents a shallow or sterically constrained binding pocket. The shorter linker length minimizes protrusion of the linker-ligand assembly, reducing the likelihood of steric clashes that could impede ternary complex formation. This compound serves as the 'minimal linker' baseline in systematic PEGn-NH2 screening panels, enabling researchers to establish whether a compact linker geometry is sufficient for productive CRBN recruitment and target ubiquitination [1].

Synthesis of Lower Molecular Weight PROTAC Candidates for Cell Permeability Optimization

With a free base molecular weight of 374.35 g/mol, Pomalidomide-PEG1-NH2 contributes the smallest linker mass among commercially available pomalidomide-PEGn-amine conjugates [2]. This reduced molecular weight is advantageous when constructing PROTACs intended for cellular assays where passive permeability is a concern, as overall PROTAC molecular weight inversely correlates with membrane permeability. Researchers aiming to maintain total PROTAC molecular weight below the 700-800 Da threshold for favorable cell penetration should prioritize the PEG1 variant over longer PEG analogs [3].

High-Throughput PROTAC Library Construction via Parallel Synthesis

The terminal amine functional group enables rapid conjugation to diverse carboxyl-containing target ligands using standard amide coupling chemistry, making this compound suitable for parallel synthesis workflows that generate PROTAC libraries for structure-activity relationship (SAR) studies . When used in conjunction with longer PEGn analogs, the PEG1 variant provides a critical data point for understanding linker length-activity relationships, facilitating the identification of optimal linker geometry for a given target protein .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG1-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.